molecular formula C13H14O3 B14495954 Acetic acid;1-methylnaphthalen-2-ol CAS No. 64374-96-5

Acetic acid;1-methylnaphthalen-2-ol

Cat. No.: B14495954
CAS No.: 64374-96-5
M. Wt: 218.25 g/mol
InChI Key: MMUZXURAAOCTHK-UHFFFAOYSA-N
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Description

Acetic acid;1-methylnaphthalen-2-ol is a compound combining acetic acid (C₂H₄O₂) and 1-methylnaphthalen-2-ol (C₁₁H₁₀O). Based on structural analogs in the evidence, it is likely an ester or a co-crystal. The hydroxyl group at the 2-position of the naphthalene ring and the methyl group at the 1-position influence its reactivity and applications.

Properties

CAS No.

64374-96-5

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

acetic acid;1-methylnaphthalen-2-ol

InChI

InChI=1S/C11H10O.C2H4O2/c1-8-10-5-3-2-4-9(10)6-7-11(8)12;1-2(3)4/h2-7,12H,1H3;1H3,(H,3,4)

InChI Key

MMUZXURAAOCTHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The most efficient method involves a one-pot, two-step sequence starting from 2-piperidinomethyl-1-naphthol (Mannich base):

  • Acetylation : Treatment with acetic anhydride at 70°C for 12 hours converts the Mannich base to 2-acetoxymethyl-1-acetoxynaphthalene.
  • Catalytic Hydrogenation : Subsequent hydrogenation with 10% Pd/C in ethanol at 60 psi H₂ for 12 hours yields 1-acetoxy-2-methylnaphthalene.

Key Advantages :

  • Yield : 92% isolated yield (Example 3,).
  • Operational Simplicity : Eliminates intermediate isolation, reducing degradation risks.
  • Cost Efficiency : Low Pd/C loading (5 mol%) vs. prior 20% Pd/C requirements.

Reaction Scheme :
$$
\text{Mannich Base} \xrightarrow{\text{Ac}2\text{O}} \text{Diacetoxy Intermediate} \xrightarrow{\text{H}2/\text{Pd-C}} \text{1-Acetoxy-2-methylnaphthalene}
$$

Sequential Synthesis via 2-Methyl-1-naphthol

Hydrogenation of 2-Methylene-1-tetralone

Patent US5278343A describes:

  • Aldol Condensation : 1-Tetralone reacts with formaldehyde under basic conditions to form 2-methylene-1-tetralone (60.2% conversion, 82.1% selectivity).
  • Dehydrogenation : Hydrogenation over 5% Pd/C at 110°C converts 2-methylene-1-tetralone to 2-methyl-1-naphthol (98.5% conversion, 100% selectivity).

Acetylation of 2-Methyl-1-naphthol

The unstable naphthol is acetylated using acetic anhydride-pyridine, achieving 61% yield. However, the multi-step process (Mannich base → naphthol → acetate) results in a net 40% yield, making it less favorable than the one-pot method.

Alternative Isomerization Routes

Zeolite-Catalyzed Isomerization of Methylnaphthalenes

While patent EP0475450A1 focuses on 2-methylnaphthalene synthesis via 1-methylnaphthalene isomerization using dealuminated Y zeolites (unit cell constant ≤24.37 Å), this route requires subsequent hydroxylation and acetylation to yield the target compound. At 450°C, the zeolite achieves 65 mol% 2-methylnaphthalene equilibrium concentration, but functionalization steps remain economically prohibitive.

Comparative Analysis of Methods

Table 1. Synthesis Method Comparison

Method Starting Material Steps Catalyst/Reagents Yield (%) Limitations
One-pot Mannich route 2-Piperidinomethyl-1-naphthol 2 Ac₂O, Pd/C 92 Requires Mannich base synthesis
Sequential hydrogenation 1-Tetralone 3 Pd/C, Ac₂O ~40 Low net yield, unstable intermediate
Zeolite isomerization 1-Methylnaphthalene 4+ Y zeolite, hydroxylation agents N/A Multiple steps, high energy input

Industrial-Scale Adaptations

Catalyst Recycling

Pd/C recovery via filtration and reactivation (300–800°C in air) reduces costs. Patent EP0825172B1 reports consistent yields over five catalytic cycles with ≤5% efficiency loss.

Solvent Selection

Ethanol and 2-propanol are preferred for hydrogenation due to optimal Pd/C activity and ease of product precipitation upon water addition.

Emerging Methodologies

Nickel-Catalyzed Reductive Acetylation

Preliminary data from RSC Supporting Information suggest Ni(cod)₂/PCy₃ systems with B₂Pin₂ can reduce naphthol derivatives, though direct acetate synthesis remains unexplored.

Multicomponent Reactions

The journal Oriental Journal of Chemistry demonstrates β-naphthol functionalization via three-component systems (e.g., benzaldehyde, ethylenediamine), hinting at novel acetate precursors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Acetic acid;1-methylnaphthalen-2-ol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

Acetic acid;1-methylnaphthalen-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;1-methylnaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and prevent oxidative damage.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and molecular properties of acetic acid;1-methylnaphthalen-2-ol with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₁₃H₁₂O₃ 216.23 Carboxylic acid, hydroxyl Methyl at naphthalene 1-position
1-Naphthaleneacetic acid C₁₂H₁₀O₂ 186.21 Carboxylic acid Naphthalene ring at acetic acid α-carbon
[(6-Hydroxy-2-naphthyl)oxy]acetic acid C₁₂H₁₀O₄ 218.21 Ether, carboxylic acid Ether linkage at naphthalene 6-position
(2-Hydroxy-1-naphthyl)acetic acid C₁₂H₁₀O₃ 202.21 Hydroxyl, carboxylic acid Hydroxyl at naphthalene 2-position
Methyl 2-(naphthalen-1-yl)-2-oxoacetate C₁₃H₁₀O₃ 214.22 Ester, ketone Ketone and ester groups on naphthalene

Key Observations :

  • The methyl group at the naphthalene 1-position in the target compound may enhance lipophilicity compared to unsubstituted analogs like 1-naphthaleneacetic acid .
  • Ether-linked derivatives (e.g., [(6-Hydroxy-2-naphthyl)oxy]acetic acid) show higher solubility in polar solvents due to the oxygen bridge .

Reactivity Differences :

  • The hydroxyl group in the target compound may participate in hydrogen bonding, influencing crystallization behavior compared to esters like methyl 2-(naphthalen-1-yl)-2-oxoacetate .
  • Ether-linked analogs exhibit resistance to hydrolysis under acidic conditions, unlike ester derivatives .

Spectroscopic and Physical Properties

  • NMR Data :
    • This compound analogs (e.g., compound 2m in ) show distinct aromatic proton shifts (δ 7.18–8.02 ppm) and carbonyl signals (δ 169.5–170.0 ppm) .
    • 1-Naphthaleneacetic acid exhibits a characteristic carboxylic acid proton at δ 12–13 ppm in DMSO .
  • Solubility :
    • The target compound is sparingly soluble in water but soluble in organic solvents like ethyl acetate, similar to other naphthol derivatives .
    • [(6-Hydroxy-2-naphthyl)oxy]acetic acid shows moderate aqueous solubility due to its ether linkage .

Research Findings and Key Insights

  • Metabolic Flux Analysis : Engineered bacterial strains overexpressing alcohol dehydrogenase (ADH) show reduced aconitase activity, linking acetic acid production to TCA cycle downregulation .
  • Environmental Stress Response : Oxidoreductase activity in bacteria correlates with acid tolerance, a trait exploitable in designing acid-stable derivatives .
  • Synthetic Efficiency : Grignard-based syntheses (e.g., ) achieve high yields (>85%) for naphthol esters, outperforming traditional acid-catalyzed methods .

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